molecular formula C12H11N2O+ B14277736 1-(Phenylcarbamoyl)pyridin-1-ium CAS No. 138507-48-9

1-(Phenylcarbamoyl)pyridin-1-ium

Cat. No.: B14277736
CAS No.: 138507-48-9
M. Wt: 199.23 g/mol
InChI Key: FGOLNIRUHANILM-UHFFFAOYSA-O
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Description

1-(Phenylcarbamoyl)pyridin-1-ium is a compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The compound consists of a pyridinium ion with a phenylcarbamoyl group attached, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Phenylcarbamoyl)pyridin-1-ium typically involves the reaction of pyridine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylcarbamoyl)pyridin-1-ium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylcarbamoyl)pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylcarbamoyl)pyridin-1-ium involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

1-(Phenylcarbamoyl)pyridin-1-ium can be compared with other pyridinium salts, such as:

The uniqueness of this compound lies in its specific structure and the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

138507-48-9

Molecular Formula

C12H11N2O+

Molecular Weight

199.23 g/mol

IUPAC Name

N-phenylpyridin-1-ium-1-carboxamide

InChI

InChI=1S/C12H10N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1-10H/p+1

InChI Key

FGOLNIRUHANILM-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)[N+]2=CC=CC=C2

Origin of Product

United States

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